2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Description
2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C22H15N5O4 and its molecular weight is 413.393. The purity is usually 95%.
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Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has garnered attention in recent years for its diverse biological activities. This article synthesizes available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C23H19N5O3 with a molecular weight of approximately 413.4 g/mol. Its intricate structure combines elements from several pharmacologically relevant scaffolds, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzo[d][1,3]dioxole and oxadiazole moieties. The process often requires specific reagents and conditions to achieve the desired purity and yield. For example, a recent study highlighted a method involving the reaction of benzo[d][1,3]dioxole derivatives with oxadiazole intermediates under controlled conditions to yield the target compound with satisfactory yields and purity levels .
Anticancer Activity
Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For instance:
- A derivative of benzo[d][1,3]dioxole demonstrated IC50 values of 2.38 µM against HepG2 liver cancer cells and 1.54 µM against HCT116 colorectal cancer cells .
- The mechanism of action was linked to the inhibition of EGFR signaling pathways and induction of apoptosis through mitochondrial pathways .
Antimicrobial Properties
Research has also explored the antimicrobial potential of similar compounds:
- Compounds containing oxadiazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds was noted to enhance their antimicrobial activity .
Anti-inflammatory Effects
Some studies suggest that derivatives of triazolo-pyridine compounds exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Study | Biological Activity | IC50 Values | Mechanism |
---|---|---|---|
Study 1 | Anticancer (HepG2) | 2.38 µM | EGFR inhibition |
Study 2 | Antimicrobial (E. coli) | Not specified | Disruption of cell wall |
Study 3 | Anti-inflammatory | Not specified | Cytokine inhibition |
Discussion
The biological activities of This compound suggest a promising therapeutic profile. Its anticancer properties are particularly noteworthy given the rising incidence of resistant cancer types. Furthermore, its antimicrobial potential could address challenges posed by antibiotic resistance.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O4/c28-22-26-10-4-7-16(21-23-19(25-31-21)15-5-2-1-3-6-15)20(26)24-27(22)12-14-8-9-17-18(11-14)30-13-29-17/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABGMPGXQJVPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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